

# Application Notes and Protocols: Quality Control of Strontium-82 Solutions

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## Compound of Interest

Compound Name: Strontium-82

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## Introduction

**Strontium-82** (Sr-82) is a critical radionuclide used as the parent isotope in Sr-82/Rubidium-82 (Rb-82) generators. These generators are essential for positron emission tomography (PET) imaging of myocardial perfusion.[1][2] The quality of the Sr-82 solution directly impacts the safety and efficacy of the eluted Rb-82 chloride injection administered to patients. Therefore, rigorous quality control (QC) testing of the Sr-82 solution is paramount to ensure it meets established purity and safety standards.

These application notes provide detailed protocols for the essential QC tests for Sr-82 solutions, covering radionuclidic, chemical, and biological purity. The methodologies are based on established pharmacopeial standards and industry best practices.

## Radionuclidic Purity

The primary concern regarding radionuclidic purity is the potential for "breakthrough" of Sr-82 and its impurity, Strontium-85 (Sr-85), into the Rb-82 eluate.[3][4] Daily monitoring is mandatory to minimize radiation risks to patients.[3][4]

## Acceptance Criteria

The United States Pharmacopeia (USP) sets the limits for strontium isotopes in the final Rb-82 chloride injection.[5][6]

Radionuclide	Acceptance Limit
Strontium-82 (Sr-82)	$\leq 0.02 \mu\text{Ci}$ per mCi of Rb-82
Strontium-85 (Sr-85)	$\leq 0.2 \mu\text{Ci}$ per mCi of Rb-82

Table 1: USP Acceptance Criteria for Radionuclidic Impurities in Rb-82 Eluate.[\[5\]](#)[\[6\]](#)

Some manufacturers may adopt even stricter internal limits, such as half of the USP limits.[\[5\]](#) If breakthrough levels exceed one-tenth of the specification limit, it is recommended to increase the testing frequency to at least twice daily.[\[4\]](#)

## Experimental Protocol: Determination of Sr-82 and Sr-85 Breakthrough by Gamma Spectroscopy

This protocol outlines the procedure for quantifying Sr-82 and Sr-85 levels in the Rb-82 eluate using a gamma spectrometer.

Materials:

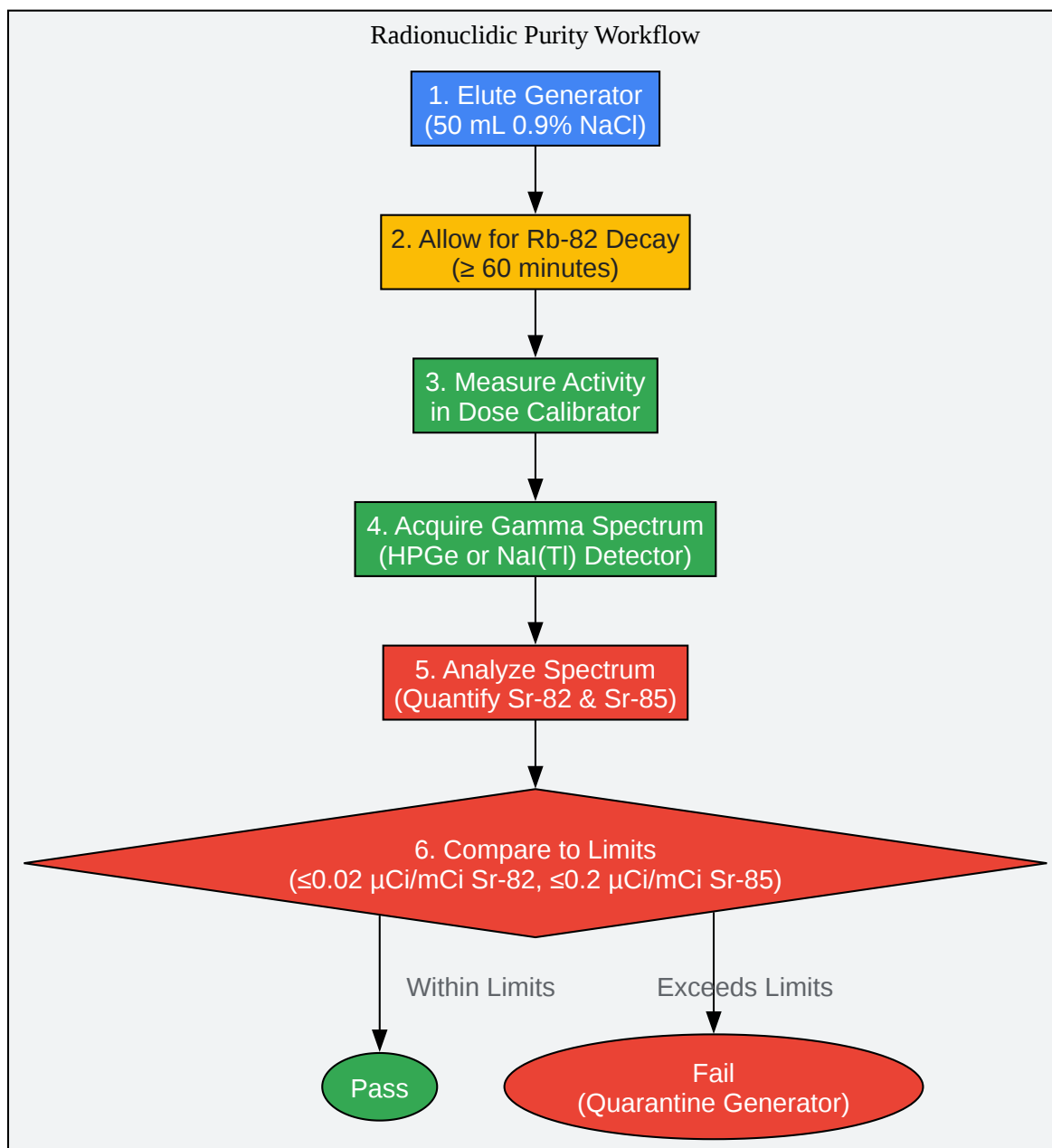
- Calibrated gamma spectrometer with a high-purity germanium (HPGe) or sodium iodide (NaI(Tl)) detector.[\[7\]](#)
- Dose calibrator
- Appropriate lead shielding
- Elution test vial
- Sr-82/Rb-82 generator
- Additive-free Sodium Chloride Injection USP[\[4\]](#)

Procedure:

- Elution: Elute the Sr-82/Rb-82 generator with 50 mL of additive-free Sodium Chloride Injection USP into an elution test vial.[\[6\]](#)

- Decay Period: Allow the collected eluate to stand for at least 60 minutes to ensure the complete decay of Rb-82 (half-life of 75 seconds).[\[4\]](#)[\[6\]](#)
- Sample Measurement:
  - Place the elution test vial in a dose calibrator and record the reading.
  - Transfer the vial to the gamma spectrometer detector.
- Gamma Spectrum Acquisition: Acquire a gamma-ray spectrum of the eluate. The acquisition time should be sufficient to obtain statistically valid counts for the photopeaks of interest.
- Data Analysis:
  - Identify and quantify the activity of Sr-82 and Sr-85 by measuring the area under their characteristic photopeaks. Sr-82 can be identified by its photopeaks at 511 keV and 777 keV.[\[6\]](#)
  - Calculate the concentration of Sr-82 and Sr-85 in  $\mu\text{Ci/mCi}$  of Rb-82 at the end of elution.
  - Compare the results against the acceptance criteria.

## Experimental Workflow: Radionuclidic Purity Testing



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Caption: Workflow for Sr-82/Sr-85 breakthrough testing.

## Chemical Purity

Chemical purity tests are performed to ensure that the Sr-82 solution is free from harmful metal impurities and is within the specified pH range.

### Acceptance Criteria

Analyte	Acceptance Limit
Tin (Sn)	$\leq 1 \mu\text{g/mL}$ of eluate
HCl Molarity	0.05 – 0.5 M
Other Metal Impurities (e.g., Pb, Cu, Fe, Ca, Mg)	Levels should be below established toxic limits for intravenous injection.

Table 2: Acceptance Criteria for Chemical Purity.[\[8\]](#)[\[9\]](#)

## Experimental Protocols

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a sensitive technique for quantifying trace metal impurities.[\[8\]](#)[\[10\]](#)

Materials:

- ICP-OES instrument
- Certified standards for tin and other relevant metals
- Argon gas supply
- Volumetric flasks and pipettes
- 0.1 N Hydrochloric acid (for dilutions)[\[6\]](#)

Procedure:

- Sample Preparation:
  - Obtain a 50 mL eluate from the generator.

- Allow the sample to decay for at least one hour.[\[6\]](#)
- Transfer a known volume (e.g., 10.0 mL) of the decayed eluate to a volumetric flask (e.g., 50-mL).[\[6\]](#)
- Dilute to volume with 0.1 N hydrochloric acid.[\[6\]](#)
- Instrument Calibration: Prepare a series of calibration standards for each metal of interest using the certified standards. Run the standards on the ICP-OES to generate a calibration curve.
- Sample Analysis: Aspirate the prepared sample into the ICP-OES and measure the emission intensity for each metal.
- Data Analysis:
  - Quantify the concentration of each metal in the sample using the calibration curve.
  - Account for the dilution factor to determine the concentration in the original eluate.
  - Compare the results against the acceptance criteria.

A simple colorimetric test can be used to verify that the HCl molarity is within the specified range.[\[8\]](#)

#### Materials:

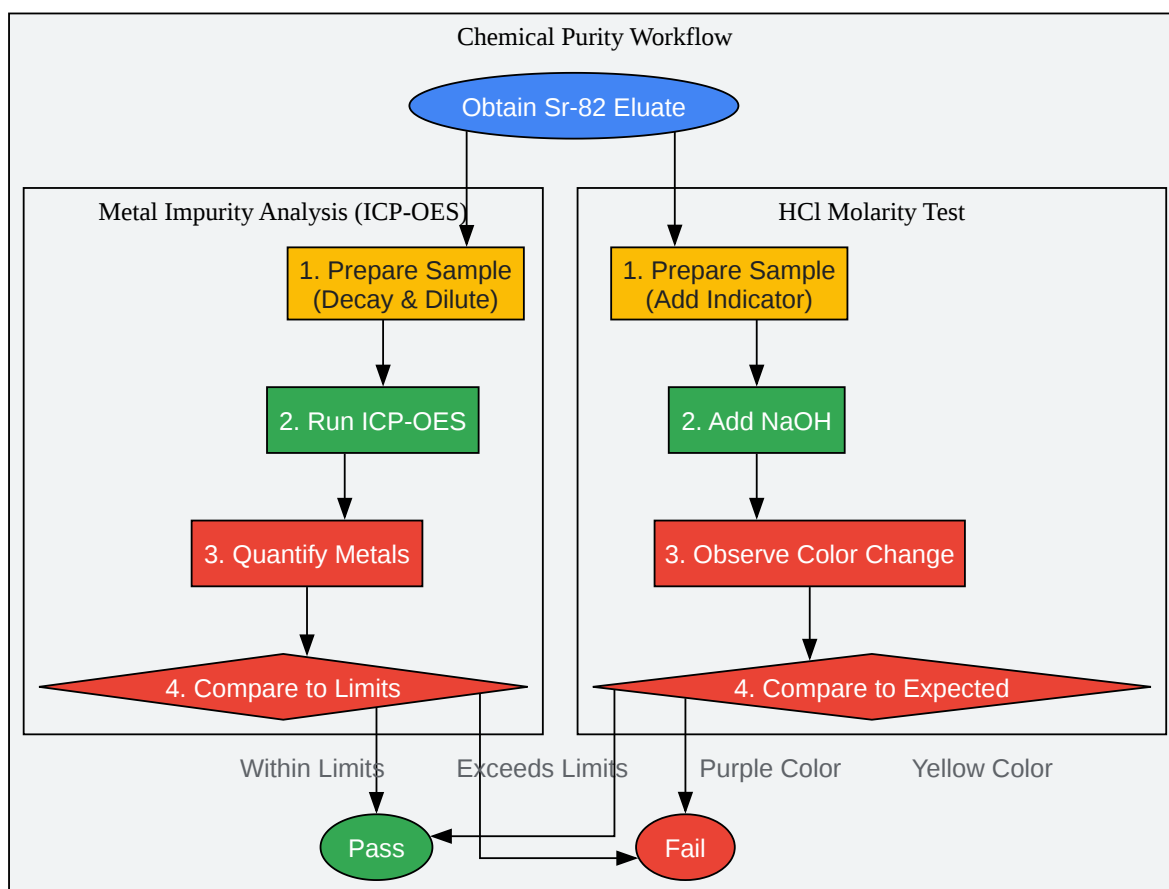
- BromoCresol Purple indicator solution
- 0.01 M NaOH solution
- Test tubes
- Micropipettes

#### Procedure:

- Add a small, precise volume of the Sr-82 solution to a test tube.

- Add a drop of BromoCresol Purple indicator solution.
- In a separate test tube, repeat steps 1 and 2, and then add a precise volume of 0.01 M NaOH.
- Interpretation: A purple-colored solution in the second tube indicates that the HCl molarity is within the acceptable range (0.05–0.5 M HCl). A yellow color indicates a failure.[8]

## Experimental Workflow: Chemical Purity Testing



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Caption: Workflow for chemical purity analysis.

## Biological Purity

Biological purity testing ensures the Sr-82 solution, and subsequently the Rb-82 eluate, is sterile and free from pyrogenic substances, which is critical for patient safety.<sup>[11]</sup>

### Acceptance Criteria

Test	Acceptance Criterion
Sterility	No evidence of microbial growth.
Bacterial Endotoxins (Pyrogens)	Below the endotoxin limit calculated for the product.

Table 3: Acceptance Criteria for Biological Purity.

## Experimental Protocols

Sterility testing is performed to ensure the absence of viable microorganisms.<sup>[12]</sup> This is typically done retrospectively for each batch of generators produced.<sup>[9]</sup>

Materials:

- Trypticase Soy Broth (TSB) for detection of aerobic microorganisms.<sup>[9]</sup>
- Fluid Thioglycollate Medium (FTM) for detection of anaerobic microorganisms.<sup>[9]</sup>
- Sterile membrane filtration units (optional, preferred method)
- Sterile needles and syringes
- Incubators set at appropriate temperatures (e.g., 20-25°C for TSB and 30-35°C for FTM)

Procedure (Direct Inoculation Method):

- In an aseptic environment, withdraw a sample of the Sr-82 solution.



- Inoculate a suitable volume of the sample into tubes containing TSB and FTM.[9]
- Incubate the inoculated media for a period of 14 days.[12][13]
- Visually inspect the media for any signs of turbidity, which would indicate microbial growth.
- Interpretation: The absence of growth after the incubation period indicates that the sample is sterile.

The Limulus Amebocyte Lysate (LAL) test is used to detect the presence of bacterial endotoxins.[9]

Materials:

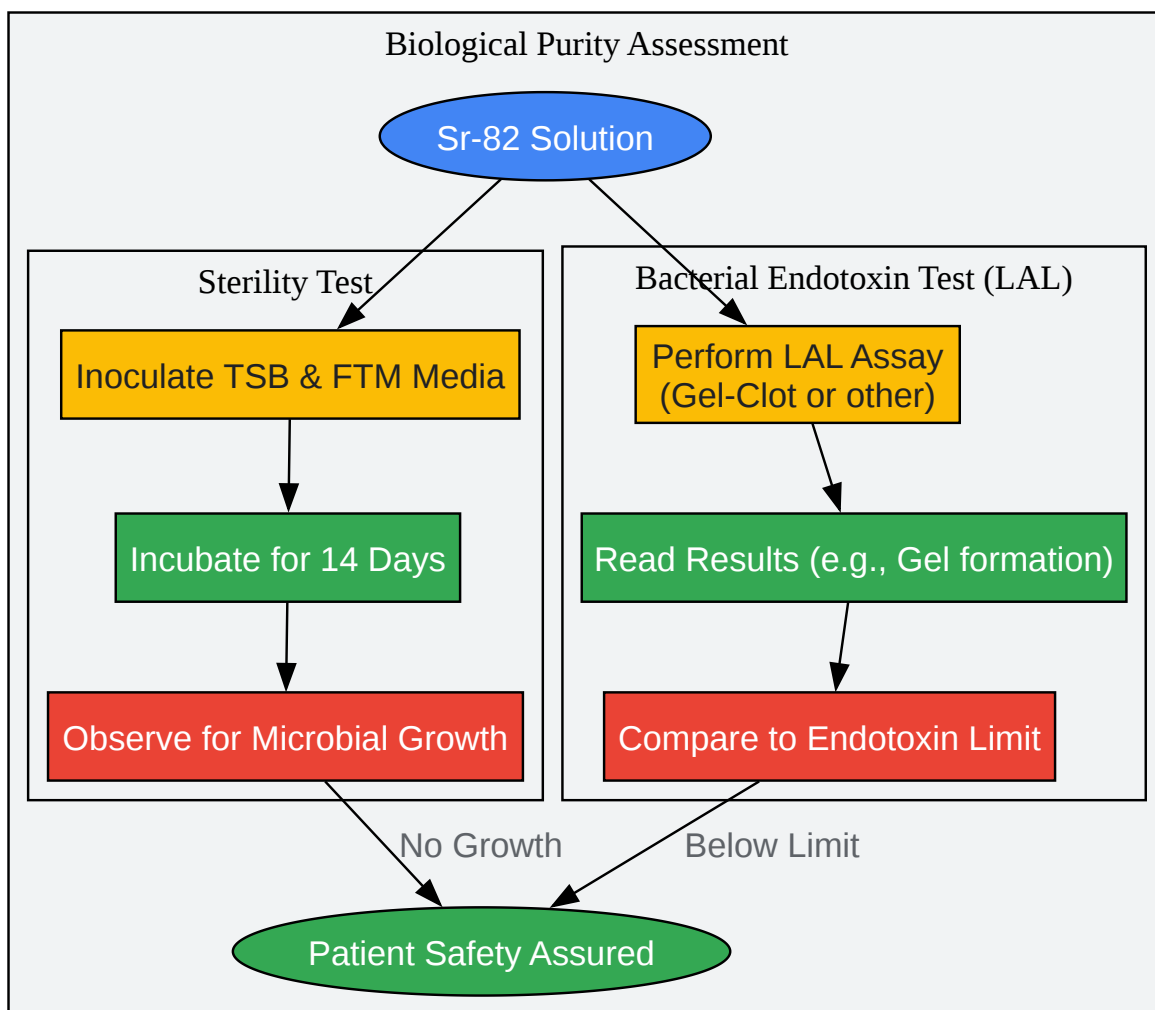
- LAL reagent kit (gel-clot, turbidimetric, or chromogenic)
- Endotoxin-free test tubes and pipettes[14]
- Heating block or water bath (usually  $37 \pm 1^\circ\text{C}$ )[15]
- Vortex mixer
- Control Standard Endotoxin (CSE)

Procedure (Gel-Clot Method):

- Sample Preparation: Prepare a series of dilutions of the test sample. Also, prepare positive product controls by spiking the sample with CSE.
- Assay:
  - Add the LAL reagent to each test tube.
  - Add the sample, controls, and water for injection (negative control) to the appropriate tubes.
  - Gently mix and incubate undisturbed at  $37 \pm 1^\circ\text{C}$  for 60 minutes.
- Reading Results: After incubation, carefully invert each tube  $180^\circ$ .

- Interpretation:
  - A solid gel that remains intact upon inversion indicates a positive result (presence of endotoxins at or above the detection limit).
  - A liquid or viscous gel that flows down the side of the tube indicates a negative result.
  - The test is valid if the negative control is negative and the positive controls are positive. The endotoxin level is then compared to the established limit for the product.

## Logical Relationship: Biological Purity Assessment



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Caption: Relationship between biological tests and patient safety.

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